

Application Notes and Protocols for G907 Series Adhesives in Microfluidic Device Sealing

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Compound of Interest

Compound Name: G907

Cat. No.: B1654381

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The **G907** series of adhesives are two-part epoxy systems that offer robust and reliable solutions for the permanent sealing of microfluidic devices. Their properties make them suitable for a range of materials commonly used in microfluidics, including polydimethylsiloxane (PDMS), glass, and various thermoplastics. Proper application and curing are critical to achieving a void-free, high-strength bond that maintains the integrity of microchannels and is compatible with downstream applications in cell culture and drug development. This document provides detailed application notes and experimental protocols for using **G907** series adhesives in microfluidic device fabrication.

I. Application Notes

The **G907** series, including NGAC **G907-05** and **G907-24**, are versatile epoxy adhesives with characteristics well-suited for microfluidic applications.

Key Advantages:

- **Strong and Durable Bonds:** These adhesives form high-strength, permanent bonds with a variety of substrates, ensuring device integrity even under high flow rates and pressures.

- **Chemical Resistance:** Cured epoxy adhesives generally offer good resistance to a range of solvents and biological media, a critical requirement for many microfluidic-based assays.
- **Room Temperature Curing:** Several formulations within the **G907** series can cure at room temperature, simplifying the bonding process and avoiding the need for specialized high-temperature ovens.^[1] This is particularly advantageous when working with temperature-sensitive materials or biological components.
- **Thixotropic Properties:** Formulations like NGAC **G907-05** are thixotropic, meaning they have a high viscosity at rest and flow more easily when agitated. This property can help to prevent the adhesive from flowing into and blocking microchannels during the assembly process.^[1]

Considerations for Use:

- **Pot Life:** The pot life, or working time, of the mixed epoxy is a critical parameter. For instance, NGAC **G907-05** has a short pot life of 5 minutes, requiring rapid and efficient device assembly after mixing.^[1]
- **Cure Time:** While some formulations cure at room temperature, the time to achieve full bond strength can range from several hours to over a day.^[2] Accelerated curing can often be achieved at elevated temperatures.
- **Optical Transparency:** For applications requiring optical detection, such as microscopy or absorbance-based assays, the optical properties of the adhesive are important. **G907-24** is noted for its near-transparent appearance.
- **Biocompatibility:** For cell-based assays, the biocompatibility of the cured adhesive should be considered. While epoxies are generally inert once fully cured, it is advisable to perform leaching and cytotoxicity tests for sensitive applications.

II. Quantitative Data Summary

The following tables summarize the key quantitative properties of two representative adhesives from the **G907** series, NGAC **G907-05** and **G907-24**.

Table 1: Properties of NGAC **G907-05** Epoxy Adhesive^[1]

Property	Value
Color (Mixed)	Light Yellow
Mix Ratio by Weight (Resin/Hardener)	110/93
Mixed Viscosity	4,000 cps
Specific Gravity	1.20
Hardness, Shore D	72D
Operating Temperature Range	-60 to +120 °C
Glass Transition Temperature (Tg)	25 °C
Lap Shear (Al to Al)	200 psi
Percent Solids	100%
Pot Life	5 minutes

Table 2: Properties of NextGen Adhesives **G907-24** Structural Epoxy Adhesive

Property	Value
Color	Transparent
Mix Ratio by Weight (Resin/Hardener)	100/25
Viscosity	12,000 cP
Specific Gravity	1.20 g/cc
Hardness, Shore D	88
Maximum Service Temperature, Air	130 °C
Minimum Service Temperature, Air	-55 °C
Transmission, Visible	~90%
Pot Life	20 minutes
Cure Time	24 hours @ 25°C or 4 hours @ 65°C

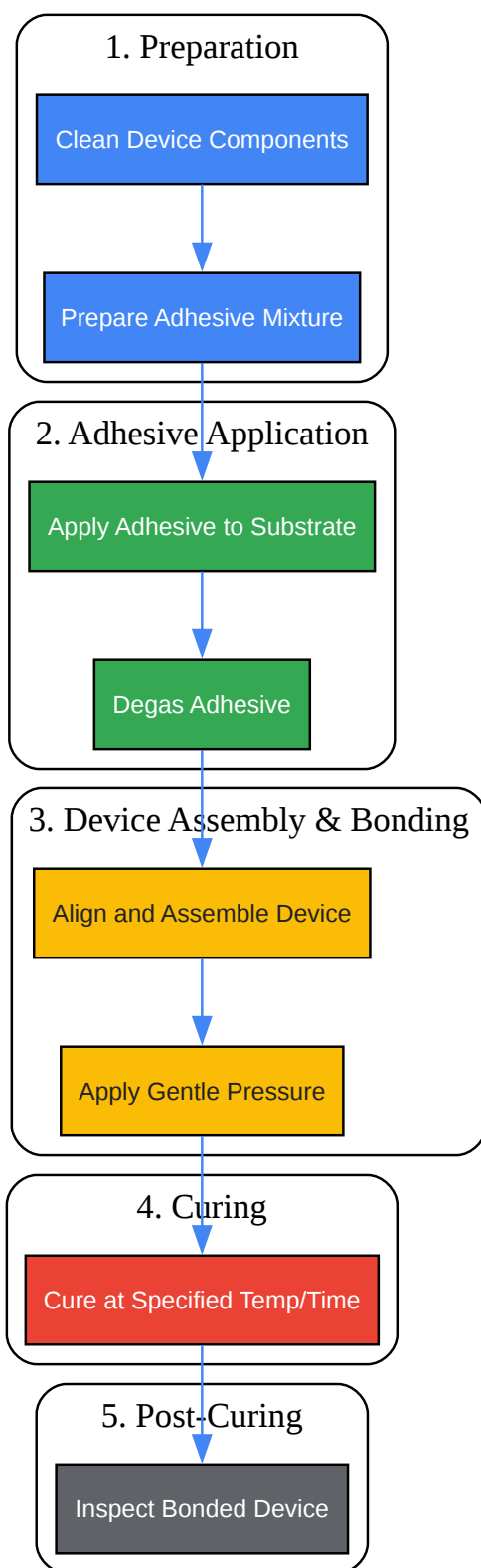
III. Experimental Protocols

This section provides a detailed protocol for sealing microfluidic devices using a two-part epoxy adhesive from the **G907** series. The protocol is a general guideline and may require optimization based on the specific **G907** formulation, substrate materials, and device geometry.

A. Materials and Equipment:

- **G907** series two-part epoxy adhesive (e.g., NGAC **G907**-05 or **G907**-24)
- Microfluidic device components (e.g., PDMS slab with channels and a glass slide)
- Weighing balance
- Mixing container and stir rod (e.g., disposable plastic cup and wooden stick)
- Vacuum desiccator
- Spin coater (optional, for creating a thin, uniform adhesive layer)
- Hot plate or oven
- Plasma cleaner (optional, for surface activation)
- Microscope for inspection

B. Experimental Workflow Diagram:



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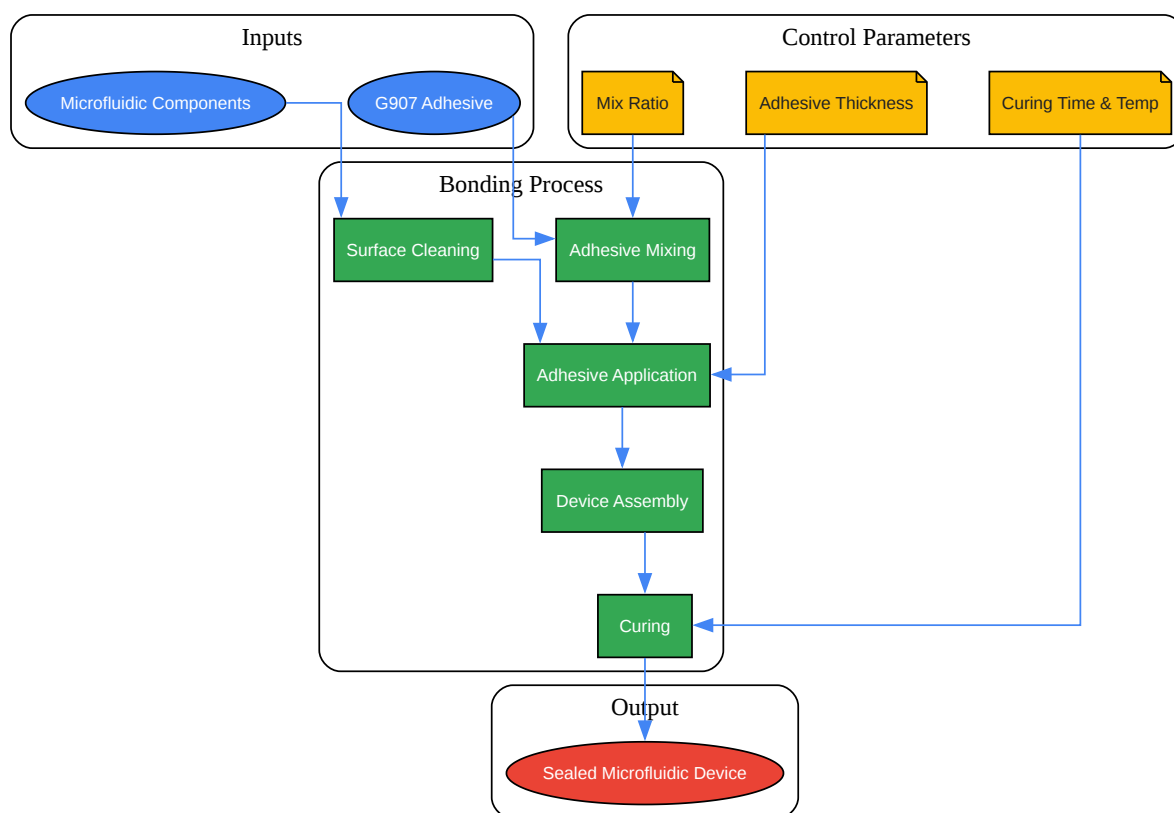
Caption: Workflow for sealing microfluidic devices using **G907** adhesive.

C. Detailed Protocol:

- Device Component Preparation:
 - Thoroughly clean the surfaces of the microfluidic device components that will be bonded. For PDMS and glass, this can be done by sonicating in isopropyl alcohol followed by deionized water, and then drying with a stream of nitrogen.
 - For enhanced bonding, the surfaces can be treated with oxygen plasma immediately before applying the adhesive. This process activates the surfaces, promoting better adhesion.
- Adhesive Preparation:
 - In a clean, disposable container, accurately weigh the resin and hardener components of the **G907** adhesive according to the mix ratio specified in the product's technical datasheet (e.g., 110:93 by weight for NGAC **G907**-05[1]).
 - Thoroughly mix the two components for at least one minute until a homogenous mixture is achieved. Be careful not to introduce excessive air bubbles during mixing.
- Adhesive Application and Degassing:
 - Apply a thin, uniform layer of the mixed adhesive to the bonding surface of one of the microfluidic components. This can be done using a spin coater for precise thickness control or by carefully spreading a small amount with a clean tool. The goal is to use the minimum amount of adhesive necessary to achieve a complete seal, thereby preventing channel blockage.
 - Place the component with the applied adhesive in a vacuum desiccator and apply a vacuum to remove any air bubbles that were introduced during mixing and application. Degas until the bubbles have subsided.
- Device Assembly and Bonding:
 - Carefully align the second component of the microfluidic device over the adhesive-coated component.

- Gently bring the two parts into contact, ensuring correct alignment of the microchannels.
- Apply gentle and uniform pressure to the assembly to ensure intimate contact between the surfaces and the adhesive. This can be done by placing a small, flat weight on top of the device.
- Curing:
 - Transfer the assembled device to a curing environment as specified by the adhesive's technical data.
 - For room temperature curing formulations, place the device on a level surface in a dust-free environment for the recommended duration (e.g., 24 hours for **G907-24**).
 - For heat-accelerated curing, place the device in an oven or on a hotplate at the recommended temperature for the specified time (e.g., 4 hours at 65°C for **G907-24**).
- Post-Curing Inspection:
 - After the curing period is complete, allow the device to cool to room temperature.
 - Inspect the bonded device under a microscope to ensure a void-free seal and to check for any adhesive that may have entered the microchannels.

IV. Logical Relationship Diagram for Bonding Process



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Caption: Key inputs, processes, and control parameters for successful bonding.

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